molecular formula C19H16F2N4O2S2 B2844350 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide CAS No. 946306-44-1

4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide

Cat. No.: B2844350
CAS No.: 946306-44-1
M. Wt: 434.48
InChI Key: YFBJHUOFQQHBOZ-UHFFFAOYSA-N
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Description

4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide is a complex organic compound that features a thiazole and triazole ring system. These heterocyclic structures are known for their significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The presence of fluorine atoms in the compound enhances its metabolic stability and bioavailability, making it a promising candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multi-step reactions starting from commercially available precursors. The process generally includes the formation of the thiazole and triazole rings, followed by their coupling with the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole and triazole rings can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide apart is the presence of multiple fluorine atoms, which enhance its metabolic stability and bioavailability. Additionally, the specific arrangement of the thiazole and triazole rings contributes to its unique binding properties and biological activities .

Properties

IUPAC Name

4-fluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2S2/c1-12-10-14(6-7-16(12)20)29(26,27)22-9-8-13-11-28-19-23-18(24-25(13)19)15-4-2-3-5-17(15)21/h2-7,10-11,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBJHUOFQQHBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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